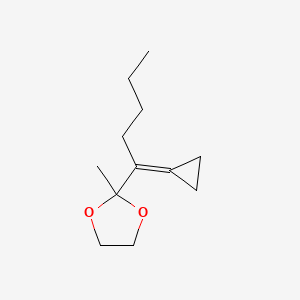
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C12H20O2 . This compound features a cyclopropylidene group attached to a pentyl chain, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that the synthesis would involve scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylidene: A simpler compound with a cyclopropylidene group, used in various chemical reactions.
Cyclopropyl group: A functional group derived from cyclopropane, commonly used in organic synthesis.
Uniqueness
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is unique due to its combination of a cyclopropylidene group with a dioxolane ring
Properties
CAS No. |
65234-87-9 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(1-cyclopropylidenepentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-11(10-6-7-10)12(2)13-8-9-14-12/h3-9H2,1-2H3 |
InChI Key |
VIBMZHPZXLOPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C1CC1)C2(OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















